

# Spectroscopic Profile of 2-Ethoxyphenol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Ethoxyphenol

Cat. No.: B1204887

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-ethoxyphenol** (CAS No. 94-71-3), a key aromatic compound used in the flavor and fragrance industry and as an intermediate in organic synthesis.<sup>[1][2]</sup> This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols for data acquisition.

## Chemical Structure and Properties

- IUPAC Name: **2-ethoxyphenol**<sup>[3]</sup>
- Synonyms: Guethol, Catechol monoethyl ether<sup>[3]</sup>
- Molecular Formula:  $C_8H_{10}O_2$ <sup>[4]</sup>
- Molecular Weight: 138.16 g/mol
- Appearance: Clear colorless to yellow liquid
- Melting Point: 20-25 °C
- Boiling Point: 216-217 °C

## Spectroscopic Data Summary

The following sections present the core spectroscopic data for **2-ethoxyphenol**, summarized for clarity and comparative analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **2-ethoxyphenol**. Spectra are typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Ethoxyphenol**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~6.95 - 6.80	Multiplet	4H	Aromatic protons ( $\text{C}_6\text{H}_4$ )
~5.70	Singlet	1H	Phenolic proton (-OH)
4.08	Quartet	2H	Methylene protons (- $\text{OCH}_2\text{CH}_3$ )
1.45	Triplet	3H	Methyl protons (- $\text{OCH}_2\text{CH}_3$ )

Note: Data is compiled from typical values for this compound structure. The phenolic proton signal can be broad and its chemical shift is concentration-dependent.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Ethoxyphenol**

Chemical Shift ( $\delta$ , ppm)	Assignment
<b>146.8</b>	<b>C-O (phenolic)</b>
145.9	C-O (ether)
121.3	Aromatic C-H
120.0	Aromatic C-H
115.2	Aromatic C-H
112.1	Aromatic C-H
64.4	Methylene (-CH <sub>2</sub> )
14.9	Methyl (-CH <sub>3</sub> )

Note: Data sourced from predicted spectra and common values for similar structures.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **2-ethoxyphenol**. The spectrum is often recorded on a neat liquid film.

Table 3: Key IR Absorption Bands for **2-Ethoxyphenol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
<b>3600 - 3200</b>	<b>Broad, Strong</b>	<b>O-H stretch (phenolic)</b>
3100 - 3000	Medium	C-H stretch (aromatic)
2980 - 2850	Medium	C-H stretch (aliphatic -CH <sub>2</sub> , -CH <sub>3</sub> )
1600 - 1450	Strong	C=C stretch (aromatic ring)
1250 - 1200	Strong	C-O stretch (aryl ether)
1120 - 1085	Strong	C-O stretch (alkyl ether)

Note: Data compiled from the NIST/EPA Gas-Phase Infrared Database and other sources.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The data below corresponds to Electron Ionization (EI) at 70 eV.

Table 4: Mass Spectrometry Data (EI-MS) for **2-Ethoxyphenol**

m/z	Relative Intensity (%)	Assignment
<b>138</b>	<b>41.3</b>	<b>[M]<sup>+</sup> (Molecular Ion)</b>
110	100.0	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup> (Loss of ethene)
81	12.2	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup> Fragment
64	10.9	Aromatic fragment

Note: Data sourced from NIST and ChemicalBook mass spectra.

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols serve as a standard guideline and may require optimization based on the specific instrumentation used.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-ethoxyphenol** and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:**
  - Tune and shim the spectrometer for the sample to ensure magnetic field homogeneity.

- Acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Switch the probe to the carbon frequency.
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required compared to <sup>1</sup>H NMR.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm). Integrate the peaks in the <sup>1</sup>H NMR spectrum.

## FT-IR Spectroscopy Protocol

- Sample Preparation: As **2-ethoxyphenol** is a liquid at room temperature, the spectrum can be acquired directly as a thin liquid film.
  - Attenuated Total Reflectance (ATR): Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Place a single drop of the liquid sample onto the crystal surface.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Collect a background spectrum of the clean, empty ATR crystal or salt plates. This is crucial to subtract atmospheric CO<sub>2</sub> and H<sub>2</sub>O absorptions.
  - Collect the sample spectrum over the mid-IR range (typically 4000-400 cm<sup>-1</sup>).
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

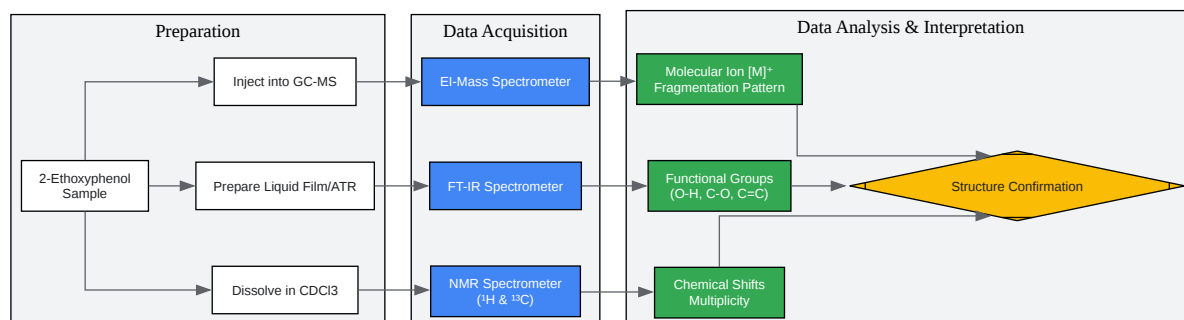
- **Data Processing:** The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the wavenumbers of significant absorption bands.

## Mass Spectrometry Protocol

- **Sample Introduction:** Introduce a small amount of the **2-ethoxyphenol** sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids.
- **Instrumentation:** Use a mass spectrometer equipped with an Electron Ionization (EI) source.
- **Ionization:** Bombard the sample molecules with electrons at a standard energy of 70 eV to induce ionization and fragmentation.
- **Data Acquisition:**
  - Scan a mass range appropriate for the compound (e.g.,  $m/z$  40-200) to detect the molecular ion and key fragments.
  - The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion ( $[M]^+$ ), which confirms the molecular weight. Interpret the major fragment ions to deduce structural features of the molecule. The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100%.

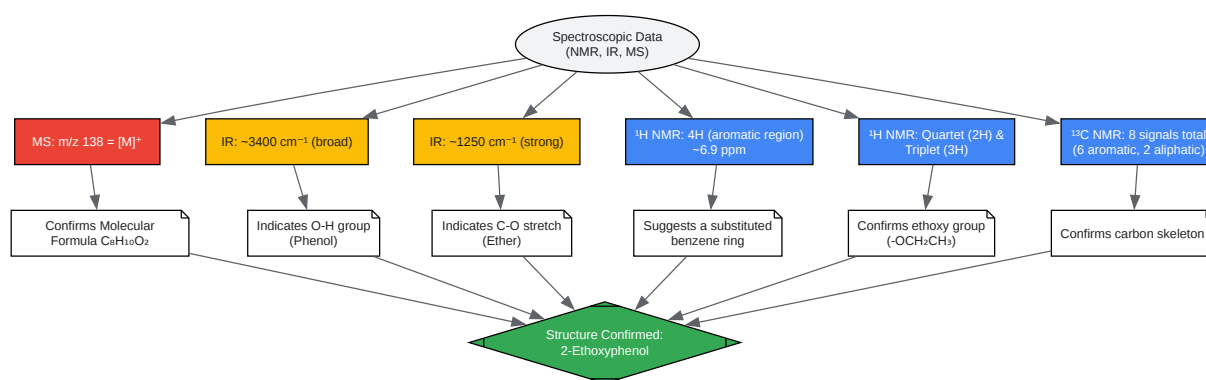
## Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for spectroscopic analysis and data interpretation.



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Caption: General workflow for the spectroscopic analysis of **2-ethoxyphenol**.



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Caption: Logical flow for interpreting combined spectroscopic data.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethoxyphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204887#2-ethoxyphenol-spectroscopic-data-nmr-ir-ms]

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